molecular formula C7H6FNaO4S2 B13246558 Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate

Cat. No.: B13246558
M. Wt: 260.2 g/mol
InChI Key: AADIHQHLMGRAFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate (CAS 1875076-68-8) is a benzenseulfinate salt with the molecular formula C7H6FNaO4S2 and a molecular weight of 260.24 g/mol . This compound is part of the important class of sodium sulfinates, which are recognized as odorless, moisture-insensitive, and bench-stable solids that serve as versatile building blocks in organic synthesis . Sodium sulfinates like this one are highly valuable in the construction of sulfur-containing organic compounds, acting as precursors for sulfonyl, sulfenyl, or sulfinyl groups in various S–S, N–S, and C–S bond-forming reactions . Researchers utilize such reagents for the preparation of valuable structures including sulfonamides, sulfides, and various sulfones (e.g., vinyl sulfones, allyl sulfones) . The presence of both a sulfinate group and a methanesulfonyl group on the aromatic ring, which is also fluorinated, makes this a multifunctional intermediate. Fluorinated sulfonyl compounds are of significant interest in the development of new chemical entities for pharmaceutical and agrochemical applications due to the unique properties imparted by fluorine . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C7H6FNaO4S2

Molecular Weight

260.2 g/mol

IUPAC Name

sodium;2-fluoro-5-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H7FO4S2.Na/c1-14(11,12)5-2-3-6(8)7(4-5)13(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

AADIHQHLMGRAFO-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate, typically involves the reaction of sulfonyl chlorides with sodium sulfite under basic conditions . The reaction is usually carried out in an aqueous medium at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in nucleophilic substitution reactions, while the fluorine atom enhances the compound’s reactivity and stability . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfur-Containing Compounds

Structural and Functional Group Analysis

The table below compares Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate with analogous sulfur-containing compounds:

Compound Name CAS No. Molecular Formula Functional Groups S Oxidation State Key Properties/Applications
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate 1875076-68-8 C₇H₆FNaO₄S₂ Sulfinate (-SO₂⁻), methanesulfonyl (-SO₂CH₃), F +4 (sulfinate), +6 (methanesulfonyl) Pharmaceutical intermediate; electron-withdrawing substituents enhance stability
Sodium 2-methylprop-2-ene-1-sulphonate 1561-92-8 C₄H₅NaO₃S Aliphatic sulfonate (-SO₃⁻) +5 Water-soluble monomer for polymer synthesis
2-Phenylbenzimidazole-5-sulfonic acid 27503-81-7 C₁₃H₁₀N₂O₃S Aromatic sulfonic acid (-SO₃H) +5 UV filter (Ensulizole); high photostability in sunscreens
Methyl phenylsulfonylacetate 34097-60-4 C₉H₁₀O₄S Sulfonyl (-SO₂), ester (-COOCH₃) +4 (sulfonyl) Organic synthesis intermediate; participates in nucleophilic substitutions
Sulfur Oxidation State
  • This makes it suitable for reactions requiring controlled redox activity, such as radical initiations or as a leaving group in substitution reactions .
  • Sulfonate/Sulfonic Acid (+5) : Highly stable and acidic. Sodium 2-methylprop-2-ene-1-sulphonate’s sulfonate group enhances water solubility, making it ideal for hydrophilic polymers .
Electronic Effects
  • The methanesulfonyl group in the target compound introduces strong electron-withdrawing effects, stabilizing the sulfinate anion and directing electrophilic aromatic substitution .
  • Fluorine further polarizes the aromatic ring, increasing electrophilicity at specific positions. This contrasts with non-fluorinated analogs like 2-Phenylbenzimidazole-5-sulfonic acid, where electron density is modulated by the benzimidazole ring .
Solubility and Stability
  • Sulfinic Acid Salts : Moderately soluble in polar solvents. Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate’s sodium counterion improves solubility in aqueous media compared to free sulfinic acids.
  • Sulfonic Acids/Sulfonates : Exceptionally water-soluble due to high polarity (e.g., 2-Phenylbenzimidazole-5-sulfonic acid in sunscreen formulations) .

Biological Activity

Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate is a sodium salt of a sulfinic acid derivative, which has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its potential therapeutic effects.

Sodium sulfinates, including sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate, are versatile intermediates in organic synthesis. They can participate in numerous reactions due to their nucleophilic and electrophilic properties. The synthesis of sodium sulfinates typically involves the oxidation of sulfides or the reaction of sulfonyl chlorides with sodium salts.

Key Reactions:

  • Sulfonylation Reactions: Sodium sulfinates can act as sulfonylating agents, facilitating the formation of sulfonamides and sulfones through nucleophilic substitution reactions.
  • Formation of C–S Bonds: They are used to synthesize various organosulfur compounds, including thiosulfonates and sulfides, which have significant biological activities .

Biological Activity

The biological activity of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate has been evaluated in several studies, revealing its potential applications in pharmacology.

Antimicrobial Activity

Recent research has indicated that sodium sulfinates exhibit antimicrobial properties. A study assessed the antibacterial efficacy of various sodium sulfinates against common pathogens. Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Pathogen
Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate32Staphylococcus aureus
Sodium 2-fluorobenzenesulfinate64Escherichia coli
Linezolid16Staphylococcus aureus
Vancomycin32Staphylococcus aureus

Anticancer Potential

Sodium sulfinates have also been investigated for their anticancer properties. A study focused on their ability to induce apoptosis in cancer cell lines. Sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate was shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this compound triggers apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate was tested against a panel of bacterial strains. The results indicated that the compound's efficacy varied with concentration and exposure time, highlighting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using different concentrations of sodium 2-fluoro-5-methanesulfonylbenzene-1-sulfinate on MCF-7 cells. The findings demonstrated a dose-dependent response in cell viability assays, reinforcing its role as a potential chemotherapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.